Fmoc-D-leucinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

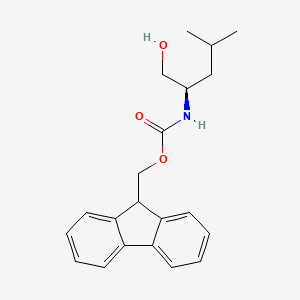

Fmoc-D-leucinol, also known as ®-2-[(9-Fluorenylmethoxycarbonyl)amino]-4-methyl-1-pentanol, is a derivative of the amino acid leucine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has a molecular formula of C21H25NO3 and a molecular weight of 339.43 g/mol .

Mécanisme D'action

Target of Action

The primary target of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate, also known as Fmoc-D-leucinol, is the amino group of peptides . This compound is widely used in peptide synthesis as a protecting group for the amino group .

Mode of Action

This compound acts as a protecting group for the amino group during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is base-labile, meaning it can be removed with a base such as piperidine .

Biochemical Pathways

The use of this compound in peptide synthesis is a key step in the formation of peptide bonds, which are fundamental to the structure and function of proteins . The introduction and subsequent removal of the Fmoc group allow for the controlled assembly of amino acids into complex peptide structures . This process is crucial in the synthesis of bioactive peptides and proteins, which play vital roles in numerous biological processes .

Pharmacokinetics

For instance, Fmoc-phenylalanine has been shown to have an oral bioavailability of 65±18% . .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with controlled sequences and structures . This enables the production of peptides that can mimic natural proteins, serve as therapeutic agents, or perform other functions in biological and chemical research .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the choice of solvent can affect the gelation and final hydrogel properties of Fmoc-modified compounds . Additionally, the temperature and chemical conditions during synthesis can impact the self-assembly pathways and outcomes of Fmoc-modified compounds . Understanding these factors is crucial for optimizing the use of this compound in peptide synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fmoc-D-leucinol is typically synthesized through the reaction of D-leucinol with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are carefully controlled to ensure the selective protection of the amino group without affecting other functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reactants and products. The reaction conditions are optimized to maximize yield and purity while minimizing production costs.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-D-leucinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of bases like piperidine to remove the Fmoc group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields a carbonyl derivative, while reduction yields the original hydroxyl compound.

Applications De Recherche Scientifique

Chemistry

Fmoc-D-leucinol is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for the amino group. It allows for the stepwise assembly of peptides on a solid support, facilitating the synthesis of complex peptides and proteins .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its ability to protect the amino group makes it valuable in the synthesis of peptide-based inhibitors and probes .

Medicine

This compound is used in the development of peptide-based therapeutics. Its role in protecting the amino group during synthesis ensures the stability and integrity of the therapeutic peptides .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its ability to form stable peptide bonds makes it valuable in the development of advanced materials with specific properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-L-leucinol: Similar to Fmoc-D-leucinol but derived from L-leucine.

Fmoc-D-phenylalaninol: Derived from D-phenylalanine and used for similar purposes in peptide synthesis.

Fmoc-D-valinol: Derived from D-valine and used in peptide synthesis.

Uniqueness

This compound is unique due to its specific stereochemistry, which makes it suitable for the synthesis of peptides with D-amino acids. This stereochemistry is important for the biological activity and stability of the resulting peptides.

Conclusion

This compound is a valuable compound in peptide synthesis, offering protection for the amino group and enabling the stepwise assembly of complex peptides. Its applications in chemistry, biology, medicine, and industry highlight its versatility and importance in scientific research and industrial production.

Activité Biologique

Fmoc-D-leucinol is a derivative of the amino acid D-leucine, commonly utilized in peptide synthesis and various biological applications. This compound has garnered attention due to its significant biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is synthesized through standard peptide coupling techniques, often utilizing the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. This method allows for the selective deprotection of the amino group, facilitating the formation of peptides with specific sequences. The successful synthesis of this compound has been documented, yielding high purity and effectiveness in subsequent biological assays .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of D-leucine derivatives, including this compound. In a comparative analysis involving various peptides modified with D-leucine, it was observed that these modifications significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies

The antimicrobial efficacy was quantified using MIC assays. The results indicated that:

| Peptide | MIC (µM) | Target Bacteria |

|---|---|---|

| B1OS | 128 | Staphylococcus aureus |

| B1OS-D-L | 32 | Staphylococcus aureus |

| B1OS-D-L | 64 | Escherichia coli |

| Control (no D-Leu) | 128 | E. coli |

The D-leucine-modified peptides demonstrated a marked decrease in MIC values compared to their unmodified counterparts, indicating enhanced antibacterial properties .

Anticancer Activity

In addition to its antimicrobial properties, this compound exhibits promising anticancer effects. A study investigating the cytotoxicity of D-leucine-modified peptides on lung cancer cells revealed that:

- B1OS-D-L induced complete cell death in H838 lung cancer cells within 2 hours at a concentration of 10 µM.

- The cytotoxicity was significantly lower in normal cells, suggesting a selective action against cancerous tissues.

This selectivity is crucial for developing targeted cancer therapies with reduced side effects .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, existing literature suggests several pathways:

- Membrane Disruption: The amphipathic nature of D-leucine derivatives allows them to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction: In cancer cells, these compounds may trigger apoptotic pathways, promoting programmed cell death while sparing normal cells.

Case Studies

Several case studies have illustrated the effectiveness of this compound in real-world applications:

-

In Vivo Efficacy Against MRSA:

- In a waxworm model infected with methicillin-resistant Staphylococcus aureus (MRSA), treatment with D-leucine-modified peptides resulted in significant survival rates compared to untreated controls. The modified peptides demonstrated rapid bactericidal activity, effectively reducing bacterial load within hours .

- Antitumor Activity in Cell Lines:

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMGVJAOLIDKGZ-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.